molecular formula C21H28O4 B086573 Bisphenol A bis(2-hydroxypropyl) ether CAS No. 116-37-0

Bisphenol A bis(2-hydroxypropyl) ether

Cat. No. B086573
CAS RN: 116-37-0
M. Wt: 344.4 g/mol
InChI Key: MIUUNYUUEFHIHM-UHFFFAOYSA-N
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Description

Bisphenol A bis(2-hydroxypropyl) ether (BPA) is a polymer film with high values and a reactive polymerization initiator . It can be used as an amine scavenger to remove residual amines, which may lead to the formation of toxic compounds during polymerization .


Synthesis Analysis

Bis(hydroxyethyl) ether of bisphenol A is generally used in the field of resin synthesis as a monomer for synthetic resin and a modifier for high molecular polymers . There are two main synthetic methods for bis(hydroxyethyl) ether of bisphenol A: the hydroxyethylation of bisphenol A and chemical recycling of polycarbonate .


Molecular Structure Analysis

The molecular formula of Bisphenol A bis(2-hydroxypropyl) ether is C21H28O4 . The InChIKey is NISVZEWKUNUGQQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Bisphenol A bis(2-hydroxypropyl) ether (BPA) is a polymer film with high values and a reactive polymerization initiator . It can be used as an amine scavenger to remove residual amines, which may lead to the formation of toxic compounds during polymerization .


Physical And Chemical Properties Analysis

Bisphenol A bis(2-hydroxypropyl) ether has a molecular weight of 376.4 g/mol . It is a natural product found in Streptomyces xanthophaeus .

Scientific Research Applications

  • Detection in Food Packaging : BADGE.2H2O and related compounds are commonly detected in canned foodstuffs, with methodologies established for their accurate quantitative determination using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Xiaoya Zhao et al., 2013).

  • Impact on Steroidogenesis : BADGE.2H2O has been shown to disrupt testicular steroidogenesis by increasing the expression of the Nur77 gene in mouse testicular Leydig cells, indicating its potential impact on reproductive health (S. Ahn et al., 2008).

  • Analytical Method Development : Several studies focus on developing analytical methods for the simultaneous determination of BADGE.2H2O and its derivatives in various food matrices, emphasizing the need for sensitive and accurate detection techniques (J. Lintschinger et al., 2000; H Gallart-Ayala et al., 2011) (H Gallart-Ayala et al., 2011).

  • Biocompatibility Studies : Research on the biocompatibility of hydroxylated metabolites of BADGE.2H2O and related compounds in dental applications shows that these metabolites are less cytotoxic and non-mutagenic compared to their parent monomers, highlighting their relative safety in dental contexts (E. Kostoryz et al., 2003).

  • Toxicity in Aquatic Organisms : A study on zebrafish liver cells revealed that BADGE.2H2O and related bisphenols disrupt lipid homeostasis through different mechanisms, underlining their potential toxicological impact on aquatic life (Anna Marqueño et al., 2021).

  • Human Exposure Studies : Investigations into the occurrence of BADGE.2H2O and its derivatives in human urine samples in the United States and China indicate widespread human exposure to these compounds, with variations in concentrations based on age, gender, and ethnicity (Lei Wang et al., 2012).

  • Synthesis and Application : BADGE.2H2O is used as a monomer in resin synthesis and a modifier for high molecular polymers, with various synthetic methods outlined for its production (Chen Zhirong, 2008).

  • Enzymatic Activity Effects : Some studies focus on the effect of BADGE.2H2O and related monomers on the activity of enzymes such as cholesterol esterase, indicating their potential to influence metabolic processes (R. Smith et al., 2001).

Safety And Hazards

Bisphenol A (BPA) is a toxic endocrine disrupting chemical that is released into the environment through modern manufacturing practices . BPA can disrupt the production, function and activity of endogenous hormones causing irregularity in the hypothalamus-pituitary-gonadal glands and also the pituitary-adrenal function .

Future Directions

Given the opposing responses reported for bisphenol A (BPA) in terms of induction of obesogenic effects and impaired lipid metabolism, the increasing use of bisphenol F (BPF), and the relatively low information available regarding the effects of bisphenol A bis(3-chloro-2-hydroxypropyl) ether (BADGE·2HCl) in aquatic organisms, this work aims to use the zebrafish liver cell line (ZFL) as an alternative model to characterize the toxicity and the lipid metabolism disruptive potential of the selected compounds in fish .

properties

IUPAC Name

1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUUNYUUEFHIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H28O4
Source PubChem
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DSSTOX Substance ID

DTXSID8051592
Record name Bisphenol A bis(2-hydroxypropyl) ether
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Molecular Weight

344.4 g/mol
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Physical Description

White flakes; [MSDSonline]
Record name Bisphenol A bis(2-hydroxypropyl) ether
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Product Name

Bisphenol A bis(2-hydroxypropyl) ether

CAS RN

116-37-0, 37353-75-6
Record name Bisphenol A bis(2-hydroxypropyl) ether
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Record name Bisphenol A bis(2-hydroxypropyl) ether
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Record name 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
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Record name Bisphenol A bis(2-hydroxypropyl) ether
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Record name 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol
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Record name ISOPROPYLIDENEDIPHENOXYPROPANOL
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Record name BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Hwang, J Lim, Y Choi, SH Jee - BMC …, 2018 - bmcendocrdisord.biomedcentral …
This meta-analytic study explored the relationship between the risk of type 2 diabetes mellitus (T2DM) and bisphenol A concentrations. The Embase and Medline (PubMed) databases …
Number of citations: 110 bmcendocrdisord.biomedcentral.com
XC Song, E Canellas, N Dreolin… - Journal of agricultural …, 2022 - ACS Publications
The identification of migrates from food contact materials (FCMs) is challenging due to the complex matrices and limited availability of commercial standards. The use of machine-…
Number of citations: 3 pubs.acs.org
P Gogoi - 2015 - agnee.tezu.ernet.in
The present thesis deals with synthesis, characterization, and properties evaluation of jatropha oil based alkyd resins and their nanocomposites with expanded graphite (EG) and …
Number of citations: 0 agnee.tezu.ernet.in
N Dutta - 2006 - agnee.tezu.ernet.in
The depletion of world oil pool, rising price of petroleum crude oil and stringent environment rules and regulations are pressurizing the polymer scientists to utilize renewable resources …
Number of citations: 1 agnee.tezu.ernet.in
MR Tonetto, SCS Pinto, ANS Rastelli… - Journal of …, 2013 - repositorio.unesp.br
Aims and objectives: The behavior of polymer-matrix composite is dependent on the degree of conversion. The aim of this study was to evaluate the degree of conversion of two resin …
Number of citations: 29 repositorio.unesp.br
MA da Silva, RD Nicolo, DC Barcellos… - Journal of …, 2013 - repositorio.unesp.br
Aim: The aim of this study was to compare the microtensile bond strength of three adhesive systems, using different methods of dentin preparation. Materials and methods: A hundred …
Number of citations: 6 repositorio.unesp.br
L Møller, C Helweg, CH Pratt, A Worup, C Skak - 2004 - substitution-bp.ineris.fr
The present report is the result of a project funded by the Danish Environmental Protection Agency (Danish EPA), Programme for Cleaner Products etc., 2002, which was initiated in …
Number of citations: 4 substitution-bp.ineris.fr
U Konwar, N Karak
Number of citations: 0
ICP Torres Lugato, LMB Pignatta, FM Arantes…
Number of citations: 0

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